Product packaging for Ethyl 4-hydroxycyclohexanecarboxylate(Cat. No.:CAS No. 75877-66-6)

Ethyl 4-hydroxycyclohexanecarboxylate

Cat. No.: B2878168
CAS No.: 75877-66-6
M. Wt: 143.163
InChI Key: HCFRWBBJISAZNK-OLQVQODUSA-M
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Description

Structural Features and Stereochemistry of Ethyl 4-Hydroxycyclohexanecarboxylate

The core of this compound is a six-membered cyclohexane (B81311) ring. The properties of this compound are largely dictated by the three-dimensional arrangement of the atoms in this ring and the orientation of its two substituents: the hydroxyl group and the ethyl carboxylate group, located at positions 1 and 4 relative to each other.

Cyclohexane Ring Conformations and Substituent Orientations

The cyclohexane ring is not a flat hexagon. wikipedia.org To relieve the angle strain and torsional strain that a planar structure would create, it adopts a non-planar, puckered shape. wikipedia.org The most energetically favorable and stable of these shapes is the "chair" conformation. alevelchemistry.co.uk

In the chair conformation, the twelve hydrogen atoms (or substituents) attached to the ring are not equivalent and occupy two distinct types of positions: lumenlearning.com

Axial positions : These bonds are perpendicular to the approximate plane of the ring, pointing straight up or down, parallel to the symmetry axis of the ring. alevelchemistry.co.uklumenlearning.com

Equatorial positions : These bonds are located around the periphery of the ring, pointing outwards from the "equator" of the chair structure. alevelchemistry.co.uklumenlearning.com

Each of the six carbon atoms in the cyclohexane ring has one axial and one equatorial bond. libretexts.org The chair conformation can undergo a process called a "ring flip," in which one chair form rapidly interconverts into another. lumenlearning.commasterorganicchemistry.com During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com

For substituted cyclohexanes, the conformer where the substituent group is in the equatorial position is generally more stable. wikipedia.org This preference is due to steric hindrance. An axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring, an effect known as 1,3-diaxial interaction. lumenlearning.com Placing the substituent in the more spacious equatorial position minimizes these repulsive forces. The larger the substituent, the stronger its preference for the equatorial position. lumenlearning.com

cis- andtrans-Isomerism and their Conformational Analysis

The presence of two substituents on the cyclohexane ring at positions 1 and 4 leads to the existence of diastereomers, specifically cis and trans isomers. spcmc.ac.in This isomerism depends on whether the substituents are on the same side (cis) or opposite sides (trans) of the ring.

trans-Isomer : In the trans configuration of 1,4-disubstituted cyclohexanes, the two substituents are on opposite sides of the ring. This arrangement allows for two possible chair conformations: one where both substituents are in equatorial positions (di-equatorial) and another, after a ring flip, where both are in axial positions (di-axial). libretexts.org The di-equatorial conformer is significantly more stable as it avoids the sterically unfavorable 1,3-diaxial interactions. The di-axial conformer is the least stable. libretexts.org Therefore, trans-ethyl 4-hydroxycyclohexanecarboxylate exists almost exclusively in the di-equatorial conformation.

cis-Isomer : In the cis configuration, the two substituents are on the same side of the ring. For a 1,4-disubstituted cyclohexane, this means that one substituent must be in an axial position while the other is in an equatorial position (axial-equatorial). spcmc.ac.in A ring flip converts it to an equivalent equatorial-axial conformation. spcmc.ac.in These two conformers are of equal energy and exist in a rapid equilibrium. The stability of the cis-isomer is intermediate between the stable di-equatorial trans-conformer and the unstable di-axial trans-conformer.

The relative stability of the isomers is therefore: trans (di-equatorial) > cis (axial-equatorial) > trans (di-axial). Because of its greater thermodynamic stability, the trans isomer is often the desired product in syntheses, and isomerization techniques, such as base-catalyzed epimerization, can be used to convert the cis isomer to the more stable trans form.

IsomerConformationSubstituent PositionsRelative StabilityKey Steric Interactions
transChair 1Di-equatorial (e,e)Most StableMinimal steric strain
transChair 2 (after ring flip)Di-axial (a,a)Least StableSignificant 1,3-diaxial interactions for both substituents
cisChair 1Axial-equatorial (a,e)Intermediate1,3-diaxial interactions for one substituent
cisChair 2 (after ring flip)Equatorial-axial (e,a)Intermediate1,3-diaxial interactions for one substituent

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for differentiating between the cis and trans isomers of this compound. The distinction is made by analyzing the chemical shifts and spin-spin coupling constants of the protons on the cyclohexane ring, particularly the protons attached to the carbons bearing the substituents (C1 and C4).

The local magnetic environment of a proton determines its chemical shift. Axial and equatorial protons have different magnetic environments. Typically, axial protons are more shielded and appear at a slightly lower chemical shift (upfield) compared to their equatorial counterparts.

Furthermore, the coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus relationship. The magnitude of the coupling between protons on adjacent carbons (e.g., H1 and H2) will differ significantly:

Axial-axial coupling (J_ax,ax) : The dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

Axial-equatorial (J_ax,eq) and Equatorial-equatorial (J_eq,eq) coupling: The dihedral angles are ~60°, resulting in smaller coupling constants (typically 2-5 Hz).

In the stable di-equatorial trans-isomer, the protons at C1 and C4 are axial. Therefore, the NMR spectrum would show large axial-axial coupling constants for these protons. In contrast, for the cis-isomer, the proton at C1 would be axial while the one at C4 is equatorial (or vice-versa), leading to smaller axial-equatorial coupling constants. These characteristic differences in coupling patterns allow for the unambiguous assignment of the cis and trans stereochemistry.

Computational chemistry provides valuable tools for analyzing and predicting the stability of different isomers and conformers. researchgate.net Methods such as Density Functional Theory (DFT) and other quantum mechanical calculations can be used to determine the relative energies of the various possible structures of this compound. nih.gov

By creating a computational model of each conformer (e.g., trans-di-equatorial, trans-di-axial, and cis-axial-equatorial), researchers can calculate their potential energies. researchgate.net The structure with the lowest calculated energy corresponds to the most stable conformer. nih.gov These calculations consistently show that the trans-isomer with both the hydroxyl and ethyl carboxylate groups in equatorial positions is the lowest energy, and thus the most stable, conformation. The energy differences calculated between the conformers can also be used to predict their equilibrium populations at a given temperature, corroborating the qualitative predictions made from analyzing steric interactions.

Historical Context of Related Cyclohexane Derivatives in Organic Synthesis

The study of cyclohexane and its derivatives has a rich history rooted in the late 19th century, driven by the desire to understand the structure of cyclic compounds. worldofmolecules.com Unlike aromatic compounds like benzene (B151609), which could be readily obtained from coal, cyclohexane was not available from natural sources and had to be prepared through organic synthesis. wikipedia.org

One of the earliest attempts was by Marcellin Berthelot in 1867, who reduced benzene using hydroiodic acid. worldofmolecules.comwikipedia.org In 1870, Adolf von Baeyer repeated this reaction, naming the product "hexahydrobenzene." wikipedia.org Around the same time, Vladimir Markovnikov believed he had isolated the same compound from petroleum, which he called "hexanaphtene." wikipedia.org

However, a puzzle emerged when new, unambiguous syntheses of the six-membered ring were developed. In 1894, Baeyer synthesized cyclohexane from pimelic acid, and in the same year, William Henry Perkin Jr. prepared it from 1,6-dibromohexane. worldofmolecules.com Surprisingly, these authentically synthesized cyclohexanes had boiling points about 10°C higher than the "hexahydrobenzene" and "hexanaphtene" samples. wikipedia.org This discrepancy was resolved in 1895 when it was discovered that the earlier preparations from benzene and petroleum were not pure cyclohexane but primarily methylcyclopentane, the product of an unexpected rearrangement reaction. worldofmolecules.comwikipedia.org These early challenges and discoveries were foundational to the development of cycloalkane chemistry and highlighted the importance of stereochemistry and reaction mechanisms in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11O3 B2878168 Ethyl 4-hydroxycyclohexanecarboxylate CAS No. 75877-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKQJSLASWRDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
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DSSTOX Substance ID

DTXSID90169135, DTXSID001189263
Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans-
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Molecular Weight

172.22 g/mol
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CAS No.

17159-80-7, 3618-04-0, 75877-66-6
Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Ethyl trans-4-hydroxycyclohexanecarboxylate
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Record name Ethyl cis-4-hydroxycyclohexanecarboxylate
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Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 4-hydroxy-, ethyl ester, trans-
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Record name Ethyl 4-hydroxycyclohexanecarboxylate
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Record name ETHYL CIS-4-HYDROXYCYCLOHEXANECARBOXYLATE
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Record name ETHYL TRANS-4-HYDROXYCYCLOHEXANECARBOXYLATE
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Advanced Synthetic Methodologies for Ethyl 4 Hydroxycyclohexanecarboxylate

Esterification Reactions for Ethyl 4-Hydroxycyclohexanecarboxylate

Esterification is a fundamental reaction in organic chemistry for producing esters. In the context of this compound, this involves the reaction of 4-Hydroxycyclohexanecarboxylic Acid with ethanol (B145695). ontosight.ai Modern synthetic strategies have refined this process through classical and innovative approaches.

The most established method for synthesizing this compound is the Fischer esterification, which involves heating the parent carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. vulcanchem.commasterorganicchemistry.com This reaction is a reversible equilibrium process between the reactants and the products (the ester and water). masterorganicchemistry.com

The kinetics of Fischer esterification are typically studied under isothermal batch conditions. researchgate.net The reaction is generally considered to follow second-order kinetics, where the rate is dependent on the concentrations of both the carboxylic acid and the alcohol. jptcp.com The forward and backward rate constants are crucial parameters evaluated from experimental data. jptcp.com

Thermodynamically, the esterification of a carboxylic acid with an alcohol is often a slightly exothermic process. researchgate.net The equilibrium nature of the reaction means that the position of the equilibrium, and thus the maximum achievable yield, is governed by the equilibrium constant (K). researchgate.net Key thermodynamic parameters for esterification reactions include changes in standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). researchgate.net For the esterification to be spontaneous, the change in Gibbs free energy must be negative. Studies on similar esterification processes have determined these values, confirming the exothermic nature of the reaction. researchgate.net

Table 1: Illustrative Thermodynamic Parameters for a Representative Esterification Reaction Note: Data is based on a similar esterification process (acetic acid with ethanol) and serves to illustrate the thermodynamic principles.

Thermodynamic ParameterValueSignificance
Standard Enthalpy Change (ΔH°)-6.26 kJ/gmol-KIndicates an exothermic reaction, releasing heat. researchgate.net
Standard Entropy Change (ΔS°)-0.0088 kJ/gmol-KA decrease in entropy suggests a more ordered system in the products. researchgate.net
Standard Gibbs Free Energy Change (ΔG°)-3.64 kJ/gmol-KThe negative value indicates a spontaneous reaction under standard conditions. researchgate.net

To maximize the yield and purity of this compound, several reaction parameters must be optimized. The primary challenge in Fischer esterification is overcoming the equilibrium limitation. masterorganicchemistry.com

Key optimization strategies include:

Molar Ratio of Reactants : Employing a large excess of one reactant, typically the less expensive one (ethanol), shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle. masterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid molar ratio can significantly enhance the conversion to the ester. researchgate.net

Catalyst Concentration : The amount of acid catalyst influences the reaction rate. The optimal concentration is a balance between achieving a high reaction rate and minimizing side reactions or degradation. Research on related syntheses found an optimal catalyst amount of around 10% by weight of the limiting reactant. ppor.az

Temperature : Increasing the temperature generally increases the reaction rate. However, since the reaction is exothermic, excessively high temperatures can unfavorably shift the equilibrium position, reducing the maximum yield. researchgate.net An optimal temperature is therefore sought to balance reaction kinetics and thermodynamics. For a similar process, a temperature of 120°C resulted in the highest product yield. ppor.az

Water Removal : As water is a product of the reaction, its continuous removal is a highly effective method to drive the equilibrium towards completion. masterorganicchemistry.com This is often accomplished industrially through azeotropic distillation using a Dean-Stark apparatus, where water is trapped and separated from the reaction mixture. vulcanchem.commasterorganicchemistry.com

Reaction Time : The reaction is monitored over time to determine the point at which equilibrium is reached and the maximum yield is achieved. A study on a related cycloalkylation reaction identified an optimal duration of 5 hours. ppor.az

Table 2: Summary of Optimized Conditions for a Representative Acid-Catalyzed Esterification Note: These parameters are based on findings for analogous ester synthesis and represent typical starting points for optimization.

ParameterOptimized ConditionRationale
Temperature110-120 °CBalances reaction rate and equilibrium position for maximal yield. ppor.az
Reactant Molar Ratio (Ethanol:Acid)>3:1 (Excess Ethanol)Shifts equilibrium to favor product formation. masterorganicchemistry.com
Catalyst Loading~10% w/wProvides a high reaction rate without promoting significant side reactions. ppor.az
Reaction Time4-5 hoursSufficient time to reach or approach reaction equilibrium. ppor.az

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green chemistry approaches to the synthesis of this compound focus on reducing energy consumption, minimizing waste, and avoiding hazardous solvents and catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. conicet.gov.ar In this technique, microwave irradiation directly heats the reaction mixture, leading to a rapid and uniform increase in temperature. conicet.gov.ar This method offers several advantages over conventional heating for esterification:

Reduced Reaction Times : Reactions that take several hours under conventional reflux can often be completed in minutes using microwave irradiation. rasayanjournal.co.inscielo.org.mx

Increased Yields : The rapid heating and high temperatures achievable can lead to higher product yields and cleaner reactions with fewer by-products. scielo.org.mxnih.gov

Energy Efficiency : Direct heating of the reactants is more energy-efficient than heating a large oil bath or reaction vessel. conicet.gov.ar

The synthesis of this compound via microwave-assisted esterification would involve mixing 4-Hydroxycyclohexanecarboxylic Acid, ethanol, and an acid catalyst in a vessel suitable for microwave irradiation and heating for a short period at a controlled temperature.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHours ppor.azMinutes conicet.gov.arscielo.org.mx
Heating MethodExternal (e.g., oil bath), slow, non-uniformInternal, rapid, uniform dielectric heating conicet.gov.ar
Energy EfficiencyLowerHigher conicet.gov.ar
YieldsOften lower to moderateOften higher with improved purity scielo.org.mxnih.gov

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Solvent-free, or neat, reaction conditions minimize waste and environmental impact. mdpi.com

Solvent-Free Protocols : The esterification to form this compound can potentially be performed under solvent-free conditions, where the excess ethanol acts as both a reactant and the reaction medium. This approach can be combined with microwave heating to further enhance its green credentials. nih.gov High hydrostatic pressure has also been explored as a method to facilitate esterification in the absence of both solvents and catalysts. nih.gov

Advanced Catalytic Protocols : Replacing corrosive and non-recyclable homogeneous catalysts like sulfuric acid with solid, recoverable catalysts is another significant green advancement. Research has demonstrated the use of supported iron oxide nanoparticles as an efficient and magnetically recoverable catalyst for the solvent-free esterification of carboxylic acids. mdpi.com Such a system offers several benefits:

Catalyst Reusability : The catalyst can be easily separated from the reaction mixture (e.g., using a magnet for iron oxide nanoparticles) and reused multiple times, reducing cost and waste. mdpi.com

Simplified Purification : Eliminating the need to neutralize and remove a soluble acid catalyst simplifies the product work-up.

Mild Reaction Conditions : These advanced catalysts can often promote the reaction under milder conditions than traditional methods. mdpi.com

Enzymatic Synthesis of this compound and its Derivatives

The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods. Biocatalysis, particularly utilizing lipases, allows for reactions under mild conditions, often with high regio- and stereoselectivity.

Biocatalyst Selection and Engineering for Stereoselectivity

The choice of biocatalyst is paramount in achieving the desired stereoselectivity in the synthesis of this compound. Lipases are the most extensively used enzymes for esterification reactions due to their broad substrate specificity, stability in organic solvents, and high selectivity. nih.govresearchgate.netnih.gov

Among the various lipases, Candida antarctica lipase (B570770) B (CALB) has emerged as a particularly effective catalyst for a wide range of synthetic applications. nih.govmdpi.comviamedica.pl It is often used in an immobilized form, commercially available as Novozym 435, which enhances its stability and allows for easier recovery and reuse. mdpi.comcsic.esrsc.org CALB has demonstrated high efficiency in catalyzing esterification reactions, including the synthesis of various esters from acids and alcohols. nih.govnih.gov For the synthesis of this compound, CALB would be an excellent candidate due to its proven track record in catalyzing reactions involving primary and secondary alcohols with carboxylic acids. mdpi.comnih.gov

Enzyme engineering can further enhance the stereoselectivity of biocatalysts. Techniques such as directed evolution and site-directed mutagenesis can be employed to create enzyme variants with improved activity, stability, and selectivity towards specific substrates. For instance, mutations in the active site of a lipase can alter its substrate-binding pocket, leading to a higher preference for the formation of a particular stereoisomer.

Table 1: Comparison of Common Lipases Used in Biocatalysis

Lipase SourceCommon Commercial FormOptimal ConditionsKey Characteristics
Candida antarctica BNovozym 43530-60°C, non-polar organic solventsHigh thermal stability, broad substrate specificity, excellent enantioselectivity. csic.esrsc.org
Rhizomucor mieheiLipozyme RM IM30-50°C, various organic solventsGood thermal stability, effective for esterification and transesterification. researchgate.net
Pseudomonas cepaciaLipase PS25-45°C, organic and aqueous mediaHigh enantioselectivity, often used for kinetic resolutions.
Porcine Pancreas-30-40°C, aqueous and biphasic systemsBroad substrate range, but can be less stable in organic solvents. osti.gov
Reaction Mechanisms in Biocatalytic Esterification

The lipase-catalyzed esterification of 4-hydroxycyclohexanecarboxylic acid with ethanol to produce this compound generally proceeds via a Ping-Pong Bi-Bi mechanism. researchgate.netresearchgate.net This mechanism involves a two-step process where the enzyme forms a covalent intermediate with one of the substrates.

The catalytic cycle can be described as follows:

Acylation: The carboxylic acid (4-hydroxycyclohexanecarboxylic acid) binds to the active site of the lipase. The serine residue in the enzyme's catalytic triad (B1167595) performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a stable acyl-enzyme complex.

Esterification: The alcohol (ethanol) then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This results in the formation of a second tetrahedral intermediate.

Product Release: The tetrahedral intermediate breaks down, releasing the ester product (this compound) and regenerating the free enzyme, which can then begin another catalytic cycle.

This reaction is typically carried out in non-aqueous organic solvents to shift the equilibrium towards ester synthesis rather than hydrolysis. nih.gov The choice of solvent can also influence the enzyme's activity and stability. nih.gov

Reduction Strategies for the Synthesis of this compound

Reduction of aromatic precursors is a common and effective strategy for the synthesis of substituted cyclohexanes like this compound. Catalytic hydrogenation is the most widely employed method for this transformation.

Catalytic Hydrogenation of Aromatic Precursors to this compound

The catalytic hydrogenation of ethyl 4-hydroxybenzoate (B8730719) is a direct route to this compound. This process involves the reduction of the aromatic ring using molecular hydrogen in the presence of a metal catalyst.

The hydrogenation of ethyl 4-hydroxybenzoate involves the saturation of the benzene (B151609) ring. This reaction is typically carried out using heterogeneous catalysts, with platinum group metals being the most effective. Palladium and rhodium are the most commonly used metals for the hydrogenation of phenols and their derivatives. nih.govrsc.org

The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. Common catalyst systems include:

Palladium on carbon (Pd/C): This is a widely used and versatile catalyst for hydrogenation reactions. researchgate.netnih.gov

Rhodium on alumina (B75360) (Rh/Al₂O₃) or carbon (Rh/C): Rhodium catalysts are also highly effective for the hydrogenation of aromatic rings. researchgate.net

The reaction is typically performed under elevated hydrogen pressure and temperature. The solvent can also play a crucial role in the reaction outcome. For instance, in the hydrogenation of phenol, polar solvents like ethanol can favor the formation of cyclohexanol (B46403), while non-polar solvents may lead to cyclohexane (B81311).

The hydrogenation of ethyl 4-hydroxybenzoate can lead to the formation of two diastereomers: cis-ethyl 4-hydroxycyclohexanecarboxylate and trans-ethyl 4-hydroxycyclohexanecarboxylate. The stereochemical outcome of the reaction, specifically the cis/trans ratio, is highly dependent on the choice of catalyst. nih.gov

Rhodium-based catalysts generally favor the formation of the cis isomer. This is attributed to the all-cis addition of hydrogen atoms to the aromatic ring when it is adsorbed on the catalyst surface. nih.gov For the hydrogenation of p-tert-butylphenol, a rhodium-based catalyst yielded a cis:trans ratio of 91:9. nih.gov

Palladium-based catalysts , on the other hand, tend to yield the thermodynamically more stable trans isomer as the major product. nih.gov The mechanism is thought to involve the initial formation of a cyclohexanone (B45756) intermediate, which then undergoes further reduction.

The ability to control the stereochemical outcome by selecting the appropriate catalyst is a significant advantage in the synthesis of specific isomers of this compound for various applications.

Table 2: Influence of Catalyst on the Stereochemical Outcome of Phenol Derivative Hydrogenation

Catalyst SystemPredominant IsomerTypical Diastereomeric Ratio (cis:trans)Reference
Rhodium-based (e.g., Rh/C, [Rh(COD)Cl]₂)cis>95:5 nih.gov
Palladium-based (e.g., Pd/C, Pd/Al₂O₃)transVaries, often favoring trans nih.gov
Platinum-based (e.g., Pt/SiO₂)Can be selective for cisHigh cis selectivity observed in some cases conicet.gov.ar

Selective Reduction of Ethyl 4-Oxocyclohexanecarboxylate (B1232831) to this compound

The conversion of ethyl 4-oxocyclohexanecarboxylate to this compound is a pivotal step that establishes the hydroxyl functionality. This reduction of a cyclic ketone to a secondary alcohol can produce two diastereomers: cis-ethyl 4-hydroxycyclohexanecarboxylate and trans-ethyl 4-hydroxycyclohexanecarboxylate. The stereochemical outcome is highly dependent on the choice of reducing agent and reaction conditions, which dictate the trajectory of the hydride attack on the carbonyl carbon.

Metal hydride reagents are fundamental tools for the reduction of cyclohexanones, offering varying degrees of stereoselectivity based on their steric bulk. The reduction of ethyl 4-oxocyclohexanecarboxylate involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The two faces of the planar carbonyl group, designated as axial and equatorial, are diastereotopic, and attack from either face leads to a different stereoisomer.

Commonly employed hydride reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These are considered sterically small reagents. They preferentially attack the carbonyl group from the axial direction to avoid steric hindrance with the axial hydrogens at the C-2 and C-6 positions. This axial attack leads to the formation of the equatorial alcohol, which is generally the thermodynamically more stable trans isomer.

In contrast, sterically hindered or bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride), favor equatorial attack. The bulky nature of the reagent makes an axial approach unfavorable due to steric clashes with the axial hydrogens. Consequently, the hydride is delivered from the more open equatorial face, resulting in the formation of the axial alcohol, the kinetically favored cis isomer.

The stereoselectivity of these reductions can be illustrated by examining the analogous reduction of 4-tert-butylcyclohexanone (B146137), a well-studied model system that mimics the steric environment of ethyl 4-oxocyclohexanecarboxylate.

Reducing AgentTypeMajor Attack PathwayMajor Product Isomer (Alcohol Position)Reported Diastereomeric Ratio (trans:cis)
Sodium Borohydride (NaBH₄)SmallAxialtrans (Equatorial)~85:15
Lithium Aluminum Hydride (LiAlH₄)SmallAxialtrans (Equatorial)~90:10
L-Selectride®BulkyEquatorialcis (Axial)~2:98

Data is based on the analogous reduction of 4-tert-butylcyclohexanone and represents the general selectivity trend.

Diastereoselective control in the reduction of the carbonyl group in ethyl 4-oxocyclohexanecarboxylate is governed by principles of steric and electronic interactions, often rationalized by models such as the Felkin-Anh model. The chair conformation of the cyclohexanone ring places substituents in distinct spatial arrangements, influencing the accessibility of the carbonyl faces.

The reduction with small hydride reagents like NaBH₄ is subject to thermodynamic control, yielding the more stable product where the bulky hydroxyl group occupies the equatorial position (trans isomer). The transition state for axial attack is lower in energy as it avoids the steric strain that would arise from the interaction between the incoming nucleophile and the ring's axial hydrogens.

Conversely, reactions with bulky reagents like L-Selectride are governed by kinetic control. The steric bulk of the reagent itself is the dominant factor. The path of least steric resistance is an equatorial approach, leading to the formation of the less stable axial alcohol (cis isomer) as the major product. This demonstrates a clear strategy for selectively accessing either the cis or trans diastereomer by choosing a reducing agent of appropriate size.

Derivatization from Other Cyclohexanecarboxylate Precursors

Alternative synthetic routes to this compound involve the use of precursors that already contain the cyclohexane core but require functional group transformations to install the hydroxyl and ethyl ester moieties.

A plausible, though multi-step, synthetic pathway to this compound can be envisioned starting from 4-cyclohexenecarbonitrile. This approach requires the strategic introduction of the hydroxyl group and conversion of the nitrile to an ethyl ester.

Hydration of the Alkene : The carbon-carbon double bond in 4-cyclohexenecarbonitrile can be hydrated to introduce the hydroxyl group at the C4 position. A reliable method for this transformation is hydroboration-oxidation. doubtnut.comwikipedia.org This two-step process involves the reaction of the alkene with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) and a base. wikipedia.org This reaction is known for its anti-Markovnikov regioselectivity and syn-addition stereochemistry, which would yield cis-4-hydroxycyclohexanecarbonitrile.

Hydrolysis of the Nitrile : The resulting hydroxynitrile can then be hydrolyzed to the corresponding carboxylic acid. This can be achieved under acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH), followed by acidification. This step yields 4-hydroxycyclohexanecarboxylic acid.

Esterification : The final step is the esterification of 4-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. This Fischer esterification reaction produces the target molecule, this compound. doubtnut.com

This sequence allows for the construction of the target molecule from a readily available unsaturated nitrile precursor.

A more direct precursor is 4-oxocyclohexanecarboxylic acid. This route involves two primary transformations: esterification of the carboxylic acid and reduction of the ketone.

The synthesis begins with the esterification of 4-oxocyclohexanecarboxylic acid. This is typically accomplished via the Fischer esterification method, which involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol (ethanol) helps to drive the equilibrium towards the formation of the ester, ethyl 4-oxocyclohexanecarboxylate. masterorganicchemistry.com

Once the keto-ester is formed, the ketone functionality is selectively reduced to the hydroxyl group using the hydride reagents and methods described in section 2.2.2 to yield the final product, this compound. This pathway is efficient as it utilizes standard and well-understood organic transformations.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl 4-Hydroxycyclohexanecarboxylate

NMR spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of this compound. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals and provides crucial insights into the compound's stereochemistry.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl ester group and the cyclohexyl ring protons. The ethyl group is identified by a quartet signal for the methylene protons (-O-CH₂-CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃), arising from their mutual spin-spin coupling.

The protons on the cyclohexane (B81311) ring produce a series of complex multiplets. The chemical shifts of the protons attached to C1 (methine adjacent to the ester) and C4 (methine bearing the hydroxyl group) are particularly diagnostic. These protons are deshielded by the adjacent electron-withdrawing oxygen atoms and thus resonate at a lower field compared to the other ring methylene protons.

For a mixture of cis and trans isomers, the ¹H NMR spectrum shows distinct signals for each isomer. For instance, partial data for a mixture indicates a multiplet between δ 4.17-4.08 ppm for the ethyl methylene group and a complex region for the nine cyclohexane ring protons between δ 2.42-1.28 ppm chemicalbook.com. The methine proton at C4 (-CH-OH) appears as a broad singlet at δ 3.90 ppm for one isomer and a multiplet at δ 3.68-3.57 ppm for the other chemicalbook.com.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed in the δ 170-180 ppm region. The carbons bonded to oxygen (C1, C4, and the ethyl -OCH₂) appear in the deshielded region of the spectrum. The remaining cyclohexane ring carbons resonate at higher fields. The number of signals can confirm the presence of a mixture of stereoisomers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
-CH₂- (Ethyl) ~ 4.1 Quartet
-CH₃ (Ethyl) ~ 1.2 Triplet
H-1 (Cyclohexyl) ~ 2.2 - 2.5 Multiplet
H-4 (Cyclohexyl) ~ 3.6 - 4.0 Multiplet
-CH₂- (Cyclohexyl) ~ 1.2 - 2.1 Multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester) ~ 175
C-4 (Cyclohexyl) ~ 67 - 70
-O-CH₂- (Ethyl) ~ 60
C-1 (Cyclohexyl) ~ 41 - 43
C-2, C-6 (Cyclohexyl) ~ 28 - 35
C-3, C-5 (Cyclohexyl) ~ 28 - 35

Two-dimensional NMR experiments are indispensable for assigning complex spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the ethyl -CH₂- and -CH₃ protons. Within the cyclohexane ring, it would establish the connectivity from H-1 to its neighbors on C2 and C6, and from H-4 to its neighbors on C3 and C5, allowing for a complete walk-through of the spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton-carbon pairs (¹H-¹³C). Each cross-peak indicates a direct bond between a proton and a carbon atom. This technique is crucial for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For example, the proton signal for H-1 would show a cross-peak with the C-1 signal, and the H-4 signal would correlate with the C-4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bonds) ¹H-¹³C correlations. HMBC is vital for piecing together the molecular structure by connecting fragments. For instance, the ethyl protons would show correlations to the ester carbonyl carbon (C=O). The H-1 proton would show correlations to the carbonyl carbon and to carbons C-2, C-3, C-5, and C-6, confirming the position of the ester group on the ring.

Together, these 2D techniques provide a robust and unambiguous assignment of the entire molecular structure and are critical for differentiating between isomers.

The relative stereochemistry of the hydroxyl and ester groups (cis or trans) can be determined by analyzing the chemical shifts and, more definitively, the proton-proton coupling constants (³JHH) of the H-1 and H-4 protons.

In the trans isomer, the cyclohexane ring can adopt a chair conformation where both the ester and hydroxyl groups are in equatorial positions. In this arrangement, the H-1 and H-4 protons are both in axial positions. The coupling between adjacent axial protons (axial-axial coupling) is typically large (³J ≈ 10-13 Hz). This would result in a wide multiplet, often appearing as a triplet of triplets, for both H-1 and H-4.

In the cis isomer, one substituent must be axial while the other is equatorial. This leads to axial-equatorial and equatorial-equatorial couplings for the H-1 and H-4 protons, which are significantly smaller (³J ≈ 2-5 Hz). Consequently, the signals for H-1 and H-4 in the cis isomer are expected to be narrower multiplets compared to the trans isomer. The difference in the width and multiplicity of these key signals allows for a clear distinction between the two diastereomers.

Mass Spectrometry (MS) of this compound

Mass spectrometry provides essential information regarding the molecular weight and elemental formula of the compound, as well as structural details derived from its fragmentation patterns.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. The molecular formula of this compound is C₉H₁₆O₃. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O), the theoretical monoisotopic mass can be calculated. This precise mass measurement allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Table 3: HRMS Data for this compound

Formula Species Calculated Exact Mass
C₉H₁₆O₃ [M+H]⁺ 173.11722

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound is expected to follow pathways typical for esters and cyclic alcohols.

Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OC₂H₅, 45 Da), resulting in a prominent acylium ion.

Loss of ethylene (C₂H₄): A McLafferty-type rearrangement could lead to the elimination of a neutral ethylene molecule (28 Da) from the ethyl ester group.

Loss of water (H₂O): Dehydration involving the hydroxyl group at C4 is a common fragmentation pathway for alcohols, leading to a fragment ion with a mass 18 Da less than the molecular ion.

Ring cleavage: The cyclohexane ring can undergo fragmentation, for example, by losing a neutral molecule of ethylene (28 Da), which is a characteristic fragmentation for cyclohexanes.

Infrared (IR) Spectroscopy and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. For this compound, these methods are instrumental in confirming the presence of its key functional groups and providing insight into its structural characteristics, such as hydrogen bonding.

The structure of this compound contains two primary functional groups: a hydroxyl (-OH) group and an ester (-COOC₂H₅) group, each with characteristic vibrational frequencies.

Hydroxyl Group (-OH):

O-H Stretching: The most prominent feature of the hydroxyl group is its stretching vibration. In an IR spectrum, this typically appears as a strong, broad absorption band in the region of 3500-3200 cm⁻¹. vscht.cz The broadening of this peak is a classic indicator of hydrogen bonding.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol is expected in the fingerprint region of the IR spectrum, typically around 1260-1050 cm⁻¹. vscht.cz

Ester Group (-COOC₂H₅):

C=O Carbonyl Stretching: The ester functional group is most clearly identified by its intense and sharp carbonyl (C=O) stretching absorption. For a saturated aliphatic ester like this one, this peak is expected to appear in the range of 1750-1735 cm⁻¹. vscht.czmasterorganicchemistry.com Its high intensity makes it one of the most recognizable bands in the spectrum.

C-O Stretching: Esters also exhibit C-O stretching vibrations, which are typically seen as two or more bands. One is an asymmetric C-O-C stretch usually found between 1300 and 1150 cm⁻¹, while the symmetric stretch appears at lower wavenumbers. vscht.cz

In Raman spectroscopy, while the polar O-H and C=O bonds give strong IR signals, the polarizability changes in other bonds can be more prominent. The C-C ring vibrations and C-H stretches are typically strong in a Raman spectrum. The carbonyl (C=O) stretch is also observable in Raman, though usually with less intensity than in the IR spectrum. While specific experimental spectra for this exact compound are not widely published, data for its isomers and related compounds are available, confirming these characteristic vibrational regions. chemicalbook.comchemicalbook.com

Interactive Table: Expected Vibrational Frequencies
Functional GroupVibration TypeTypical IR Wavenumber (cm⁻¹)Expected Intensity
HydroxylO-H Stretch3500 - 3200Strong, Broad
HydroxylC-O Stretch1260 - 1050Moderate
EsterC=O Stretch1750 - 1735Very Strong, Sharp
EsterC-O-C Asymmetric Stretch1300 - 1150Strong
AliphaticC-H Stretch2950 - 2850Strong

The presence of both a hydrogen bond donor (the -OH group) and acceptors (the hydroxyl oxygen and the ester's carbonyl oxygen) allows for both intermolecular and intramolecular hydrogen bonding. These interactions have a significant effect on the vibrational spectrum.

Intermolecular Hydrogen Bonding: This occurs between the hydroxyl group of one molecule and an oxygen atom (either from the hydroxyl or ester group) of a neighboring molecule. This is the primary cause of the significant broadening observed in the O-H stretching band in the condensed phase. researchgate.net It also causes a redshift (shift to lower frequency) of the O-H stretching vibration.

Intramolecular Hydrogen Bonding: In the cis-isomer, where the hydroxyl and ester groups can be in closer proximity (e.g., in an axial-axial or equatorial-axial arrangement in certain conformations), an intramolecular hydrogen bond can form between the hydroxyl hydrogen and the ester's carbonyl oxygen. This interaction would typically cause a redshift in the C=O stretching frequency and a more pronounced redshift and sharpening of the O-H stretch compared to its intermolecularly bonded state.

The strength of these hydrogen bonds influences the magnitude of the frequency shifts. nih.gov Studying the concentration dependence of the IR spectrum can help distinguish between these two types of bonding. As concentration decreases in a non-polar solvent, the intensity of the broad intermolecular O-H band decreases, while a sharper peak corresponding to a "free" or intramolecularly bonded O-H group may appear at a higher frequency.

Computational Chemistry Approaches for this compound

Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic level, complementing experimental data from spectroscopy.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. scispace.comrsc.org For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31++G(d,p), can be employed to determine a variety of molecular properties. researchgate.net

Electronic Structure: DFT can be used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity, which provide quantitative measures of the molecule's reactive tendencies. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the oxygen atoms of the hydroxyl and ester groups would be shown as electron-rich (red/yellow), indicating sites susceptible to electrophilic attack, while the hydroxyl proton would be electron-poor (blue), indicating a site for nucleophilic attack.

This compound exists as a substituted cyclohexane, a system well-known for its conformational flexibility, primarily the "ring-flip" between two chair conformations. wikipedia.org The molecule has two stereoisomers, cis and trans, and for each, the two substituents (-OH and -COOC₂H₅) can be in either axial (a) or equatorial (e) positions.

The relative stability of these conformers is governed by steric strain, particularly 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the other two axial hydrogens on the same side of the ring. openochem.org Generally, conformers with bulky groups in the equatorial position are more stable. libretexts.orgslideshare.net

trans-isomer: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial strain.

cis-isomer: Exists as two equivalent axial-equatorial (a,e) conformers that interconvert. The relative stability would depend on which substituent, hydroxyl or ethyl carboxylate, imparts greater steric strain in the axial position.

Molecular Dynamics (MD) simulations can model the atomic motions of the molecule over time, allowing for the exploration of its conformational landscape. MD can be used to simulate the ring-flipping process and to calculate the potential of mean force (PMF), which reveals the relative free energies of the different conformers and the energy barriers between them. This provides a dynamic picture of the conformational equilibrium that is not accessible from static calculations alone.

Computational methods are widely used to predict the physicochemical properties of molecules, which are crucial in fields like drug discovery and materials science. nih.gov

pKa Prediction: The pKa is a measure of a compound's acidity. For this compound, the only significantly ionizable proton is that of the hydroxyl group, making it a very weak acid, similar to other secondary alcohols like cyclohexanol (B46403) (experimental pKa ~16-18). Computational prediction of pKa is complex as it requires accurate calculation of the free energy change of deprotonation in solution. nih.govmrupp.info Methods often involve a thermodynamic cycle and quantum mechanical calculations (like DFT) combined with a continuum solvation model (like COSMO). comporgchem.com Due to the inherent challenges, predicted values can have an uncertainty of 1-2 pKa units, but they are still valuable for estimating the acidity of novel compounds. optibrium.comresearchgate.net

Other Physicochemical Parameters: Various other properties can be predicted using computational algorithms based on the molecule's 2D or 3D structure. These parameters are important for understanding a molecule's behavior, such as its solubility and cell permeability.

Interactive Table: Predicted Physicochemical Properties
PropertyPredicted ValueDescription
Molecular Weight172.22 g/mol The mass of one mole of the substance. sigmaaldrich.com
XlogP31.1A measure of lipophilicity (oil/water partition coefficient).
Topological Polar Surface Area (TPSA)46.5 ŲThe surface sum over all polar atoms, an indicator of membrane permeability.
Hydrogen Bond Donors1The number of groups that can donate a hydrogen to a hydrogen bond (-OH).
Hydrogen Bond Acceptors3The number of sites that can accept a hydrogen in a hydrogen bond (2 ester oxygens, 1 hydroxyl oxygen).
Rotatable Bonds2The number of bonds that allow free rotation, indicating molecular flexibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.menih.gov This approach is pivotal in drug discovery and medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with research and development. industrialchemistryconsulting.comijert.org The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. fiveable.me

While specific QSAR models for derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable to this class of compounds. Hypothetical QSAR studies on its derivatives could be invaluable for exploring a range of potential biological activities, such as anti-inflammatory or anticancer properties, which have been investigated in other cyclohexane derivatives. nih.govresearchgate.net

A typical QSAR study involves several key steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled. nih.gov This data set is then typically divided into a training set for model development and a test set for model validation. researchgate.net

Molecular Descriptor Calculation: For each molecule in the data set, a variety of molecular descriptors are calculated. These descriptors are numerical representations of the chemical's structural, physicochemical, and electronic properties. industrialchemistryconsulting.com They can be categorized into several classes:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular weight and connectivity indices. hufocw.org

Geometrical descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume. hufocw.org

Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Physicochemical descriptors: These include properties like lipophilicity (logP) and polarizability. nih.gov

Model Development: Statistical methods are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. buecher.de Common techniques include:

Multiple Linear Regression (MLR) ijsdr.org

Partial Least Squares (PLS) fiveable.me

Machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.govbuecher.de

Model Validation: The developed QSAR model must be rigorously validated to ensure its statistical robustness and predictive power. derpharmachemica.com This involves both internal validation (e.g., cross-validation) and external validation using the test set of compounds. nih.gov

For derivatives of this compound, a QSAR study could elucidate the key structural features that influence a particular biological activity. For instance, it could reveal whether the presence of specific substituent groups on the cyclohexane ring or modifications to the ester functionality enhance or diminish the desired effect.

The table below outlines the components of a hypothetical QSAR study for this compound derivatives, drawing parallels from studies on analogous cyclohexane-containing compounds. nih.govacs.org

ComponentDescriptionExamples of Descriptors/MethodsPotential Biological Activity
Dataset A collection of this compound derivatives with measured biological activity.A series of molecules with varying substituents on the cyclohexane ring and ester group.Anti-inflammatory, Anticancer, Antimicrobial
Molecular Descriptors Numerical values representing the physicochemical and structural properties of the molecules.Topological: Molecular Weight, Connectivity IndicesElectronic: HOMO/LUMO energies, Dipole MomentPhysicochemical: LogP, Molar Refractivity, Polar Surface Area (PSA)N/A
Statistical Methods Algorithms used to create the mathematical model linking descriptors to activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN)N/A
Validation Techniques Procedures to assess the accuracy and predictive ability of the QSAR model.Internal Validation (Leave-one-out cross-validation), External Validation (prediction for a test set), Y-randomizationN/A

By applying QSAR modeling to derivatives of this compound, researchers could gain valuable insights into their structure-activity relationships, guiding the rational design of new compounds with optimized biological activities.

Reaction Mechanisms and Synthetic Transformations of Ethyl 4 Hydroxycyclohexanecarboxylate

Ester Hydrolysis and Transesterification Reactions

The ester group in ethyl 4-hydroxycyclohexanecarboxylate is susceptible to nucleophilic acyl substitution, with hydrolysis being a primary example. This reaction cleaves the ester bond to yield 4-hydroxycyclohexanecarboxylic acid and ethanol (B145695). The process can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Hydrolysis

The hydrolysis of esters in the presence of a dilute acid, such as sulfuric acid or hydrochloric acid, is a reversible equilibrium process. chemguide.co.uklibretexts.org To drive the reaction toward completion, it is typically performed with a large excess of water. libretexts.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.ukyoutube.com Subsequent proton transfer and elimination of an ethanol molecule yield the carboxylic acid and regenerate the acid catalyst. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification)

Hydrolysis of esters using a base, such as sodium hydroxide (B78521) (NaOH), is known as saponification and is an irreversible reaction. chemguide.co.ukchemistrysteps.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com The elimination of the ethoxide ion (⁻OC₂H₅) follows, which then deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. chemistrysteps.com This final step forms a carboxylate salt and an alcohol. libretexts.org The irreversibility of this deprotonation step drives the reaction to completion. chemguide.co.ukchemistrysteps.com

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Acid (e.g., H₂SO₄, HCl) acts as a true catalyst. chemguide.co.ukBase (e.g., NaOH, KOH) is a reactant and is consumed. libretexts.orgyoutube.com
Reversibility Reversible; an equilibrium is established. chemguide.co.uklibretexts.orgIrreversible; the reaction goes to completion. chemguide.co.ukchemistrysteps.com
Mechanism 1. Protonation of C=O. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of alcohol. chemguide.co.uk1. Nucleophilic attack by ⁻OH. 2. Elimination of alkoxide (⁻OR). 3. Deprotonation of the carboxylic acid. youtube.comchemistrysteps.com
Products 4-Hydroxycyclohexanecarboxylic acid and Ethanol.Sodium 4-hydroxycyclohexanecarboxylate and Ethanol.
Conditions Typically requires heating under reflux with excess water. chemguide.co.ukOften proceeds readily upon heating with aqueous base. chemguide.co.uk

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. nih.gov In the case of racemic this compound, specific enzymes, particularly lipases, can selectively catalyze the hydrolysis of one enantiomer over the other. nih.govscielo.br This stereoselectivity results from the differential fit of the two enantiomers into the chiral active site of the enzyme.

The process yields one enantiomer as the unreacted ester and the other as the corresponding carboxylic acid. For example, a lipase (B570770) might preferentially hydrolyze (R)-ethyl 4-hydroxycyclohexanecarboxylate to (R)-4-hydroxycyclohexanecarboxylic acid, leaving the (S)-ethyl 4-hydroxycyclohexanecarboxylate largely unreacted. These two products, having different functional groups, can then be readily separated. The efficiency of this resolution is quantified by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers. nih.gov

Functional Group Interconversions of the Hydroxyl Group

The secondary hydroxyl group on the cyclohexane (B81311) ring provides another site for synthetic modification, allowing for a variety of functional group interconversions.

The secondary alcohol in this compound can be oxidized to the corresponding ketone, ethyl 4-oxocyclohexanecarboxylate (B1232831). This transformation is a common and crucial step in the synthesis of more complex molecules. A wide array of oxidizing agents can accomplish this conversion, ranging from harsh, classical reagents to milder, more selective modern systems. organic-chemistry.orgyoutube.com

The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) are effective but can be less selective. youtube.com Milder conditions, such as the Swern or Dess-Martin periodinane oxidations, offer greater control and are often preferred in complex syntheses. organic-chemistry.org

Oxidizing Agent/SystemDescriptionTypical Conditions
Chromic Acid (H₂CrO₄) A strong oxidizing agent, often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent). youtube.comCrO₃, H₂SO₄, acetone
Potassium Permanganate (KMnO₄) A very strong and often less selective oxidizing agent. youtube.comBasic, neutral, or acidic aqueous solution; conditions must be carefully controlled.
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent that typically oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. youtube.comDichloromethane (CH₂Cl₂) as solvent.
Swern Oxidation A mild and widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. organic-chemistry.orgDMSO, (COCl)₂, Et₃N, low temperature (e.g., -78 °C).
TEMPO-based Oxidation Utilizes a stable nitroxyl (B88944) radical like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant such as sodium hypochlorite (B82951) (NaOCl). organic-chemistry.orgTEMPO (cat.), NaOCl, CH₂Cl₂/H₂O.

The hydroxyl group can be readily converted into an ether or an ester.

Esterification : This involves reacting the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or an anhydride. beilstein-journals.org For instance, acylation with isobutyric anhydride can convert the hydroxyl group into a 4-isobutyryloxy group. beilstein-journals.org This reaction is often catalyzed by a base (like pyridine) or, in some cases, a chiral catalyst for kinetic resolution purposes. beilstein-journals.org

Etherification : The Williamson ether synthesis is a classic method for forming ethers. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.

The hydroxyl group itself is a poor leaving group (hydroxide, ⁻OH, is a strong base). libretexts.orglibretexts.org Therefore, for nucleophilic substitution to occur at the C4 position, the hydroxyl group must first be converted into a better leaving group. libretexts.org

This activation is typically achieved by converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate) or a halide. libretexts.org

Formation of Sulfonate Esters : Reaction of the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group. These are excellent leaving groups because their corresponding anions are highly stabilized by resonance.

Conversion to Alkyl Halides : Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride and alkyl bromide, respectively.

Once the hydroxyl group is activated, a wide variety of nucleophiles can displace the leaving group, allowing for the introduction of new functional groups at the C4 position. libretexts.org

Activating AgentLeaving Group FormedSubsequent Reaction with Nucleophile (Nu⁻)
Tosyl Chloride (TsCl) Tosylate (-OTs)Sₙ2 displacement of the tosylate group by Nu⁻.
Mesyl Chloride (MsCl) Mesylate (-OMs)Sₙ2 displacement of the mesylate group by Nu⁻.
Thionyl Chloride (SOCl₂) Chloride (-Cl)Sₙ2 displacement of the chloride by Nu⁻.
Phosphorus Tribromide (PBr₃) Bromide (-Br)Sₙ2 displacement of the bromide by Nu⁻.

Reactions Involving the Ester Moiety

The ethyl ester group is a primary site for transformations such as reduction to alcohols and conversion into other carboxylic acid derivatives like amides.

The ester functional group in this compound can be readily reduced to a primary alcohol, yielding (4-hydroxycyclohexyl)methanol. This transformation requires potent reducing agents, as milder ones are typically ineffective for ester reduction.

The reagent of choice for this conversion is Lithium aluminum hydride (LiAlH₄), a strong, non-selective reducing agent. masterorganicchemistry.combyjus.com Sodium borohydride (B1222165) (NaBH₄), a milder reductant, is generally not reactive enough to reduce esters. libretexts.orgwizeprep.com The reaction is typically carried out in an anhydrous non-protic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water or alcohols. byjus.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the ethoxy group (⁻OEt) is eliminated, which reforms a carbonyl group, creating an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride in a second nucleophilic addition. The resulting alkoxide is then protonated during an aqueous workup step to yield the final diol product, (4-hydroxycyclohexyl)methanol. chemistrysteps.com

Table 1: Reagents for the Reduction of this compound

ReagentAbbreviationReactivity with EstersTypical ProductSolvent
Lithium aluminum hydrideLiAlH₄High (Reduces)Primary AlcoholAnhydrous Ether, THF
Sodium borohydrideNaBH₄Very Low (Generally No Reaction)No ReactionProtic Solvents (e.g., Methanol, Ethanol)

The conversion of the ester group of this compound into an amide is a key transformation for introducing nitrogen-containing functionalities. This can be achieved through direct aminolysis, where the ester reacts with an amine. However, this reaction is often slow and requires harsh conditions, such as high temperatures, or catalysis. mdpi.com

Recent advancements have led to more efficient methods for the direct amidation of unactivated esters. These include:

Organocatalysis : The use of catalysts like trifluoroethanol can promote the amidation of unactivated methyl and ethyl esters. mdpi.com

Mechanochemistry : Ball milling has been shown to facilitate the direct amidation of esters with amines, often without the need for a solvent, presenting a greener synthetic route. chemrxiv.org This method is applicable to a wide range of esters and primary or secondary amines. chemrxiv.org

Thermal Methods : While possible, direct thermal condensation of an ester with an amine to form an amide typically requires high temperatures (often above 160 °C), which can be incompatible with sensitive substrates. mdpi.com

The general mechanism for direct aminolysis involves the nucleophilic attack of the amine on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses by eliminating the ethoxide leaving group to form the more stable amide. The process is often reversible and driven to completion by removing the alcohol byproduct. Alternatively, the ester can be first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents, although this represents a less atom-economical, two-step process.

Cyclohexane Ring Transformations and Derivatizations

The cyclohexane ring provides a scaffold for further functionalization, including the stereoselective introduction of alkyl, aryl, and heteroatoms like fluorine.

The direct, stereoselective C-H functionalization of the cyclohexane ring in this compound is a significant challenge due to the presence of multiple, chemically similar C-H bonds. While specific examples for the alkylation or arylation of this compound are not prominent in the literature, general strategies for the stereoselective functionalization of cyclohexane derivatives have been developed.

Catalyst-controlled C-H functionalization offers a powerful approach to overcome the inherent reactivity of substrates and achieve high site- and stereoselectivity. nih.gov For instance, palladium-catalyzed reactions have been employed for the enantioselective γ-C-H arylation of free cycloalkane carboxylic acids, demonstrating that remote C-H bonds can be selectively functionalized with high stereocontrol. nih.gov Similarly, electrochemical methods have been developed for the regio- and stereoselective alkylation of related cyclic systems. nih.gov These advanced synthetic methods illustrate the potential for future application in the targeted derivatization of the this compound ring, enabling the synthesis of complex analogs with defined stereochemistry.

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. For the cyclohexyl ring of this compound, fluorination can be achieved through several methods, primarily categorized as nucleophilic or electrophilic fluorination. alfa-chemistry.com

Nucleophilic Fluorination : This approach often involves the displacement of a leaving group, such as a hydroxyl group or a sulfonate, with a nucleophilic fluoride (B91410) source (F⁻). A common method is deoxofluorination, where a hydroxyl group is converted to a C-F bond using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). nih.gov These reactions are highly dependent on the substrate's structure and the stereochemical arrangement of its functional groups. nih.gov

Electrophilic Fluorination : This method utilizes a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center, such as an enol or enolate derived from the substrate. wikipedia.org Common electrophilic fluorinating agents include N-F reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.comwikipedia.orgalfa-chemistry.com This strategy is effective for fluorinating electron-rich sites on the cyclohexane ring.

Achieving stereocontrol is a critical aspect of fluorination reactions on cyclic systems. The stereochemical outcome is highly dependent on the chosen method and the mechanism of the reaction.

In nucleophilic deoxofluorination , the reaction of a hydroxyl group typically proceeds with an inversion of configuration at the carbon center, consistent with an Sₙ2 mechanism. nih.gov Therefore, the stereochemistry of the starting alcohol directly dictates the stereochemistry of the resulting fluoroalkane. This allows for predictable stereochemical outcomes, provided the desired alcohol stereoisomer is available.

In electrophilic fluorination , stereocontrol can be more complex. The reaction often involves the formation of an enolate or a related nucleophilic intermediate. The facial selectivity of the fluorine atom's approach is influenced by the steric and electronic environment of the cyclohexane ring. Existing stereocenters on the ring can direct the incoming electrophile to one face of the molecule over the other, a process known as substrate-controlled stereodirection. For example, studies on the fluorination of glycals with Selectfluor have shown that the reagent can add in a syn-manner relative to adjacent substituents, leading to specific stereoisomers. nih.gov The judicious choice of protective groups and reaction conditions can further enhance the stereoselectivity of these transformations. nih.gov

Introduction of Fluorine Atoms onto the Cyclohexyl Ring

Synthetic Challenges in Fluorinated Analog Synthesis

The synthesis of fluorinated analogs of this compound, a key intermediate for various pharmaceutically active molecules, presents notable challenges. Attempts at direct, late-stage fluorination have proven to be unexpectedly difficult, primarily due to competing elimination reactions. rsc.org

Standard methodologies for converting the hydroxyl group directly into a fluorine atom, such as fluoro-dehydroxylation, have been largely unsuccessful. The use of reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) on this compound or its corresponding toluenesulfonate (B8598656) derivative does not yield the desired fluorinated product. Instead, these conditions promote an elimination reaction, leading to the formation of a cyclohexene (B86901) byproduct. ontosight.aireddit.com Similarly, employing nucleophilic fluorinating agents like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride (KF) on mesylate or triflate derivatives of the parent compound also results in elimination rather than substitution. rsc.org

To overcome these challenges, a multi-step synthetic route has been developed, which avoids direct dehydroxyfluorination. This successful, albeit more complex, pathway involves the initial oxidation of this compound to its corresponding ketone, ethyl 4-oxocyclohexanecarboxylate. rsc.orgontosight.aireddit.com This ketone intermediate can then be subjected to deoxofluorination.

The fluorination of ethyl 4-oxocyclohexanecarboxylate, however, introduces its own set of difficulties. Treatment with DAST affords an inseparable mixture of the target gem-difluoro product (ethyl 4,4-difluorocyclohexanecarboxylate) and a vinyl-fluoride byproduct. rsc.org To resolve this, the mixture is treated with an oxidizing agent such as meta-chloroperbenzoic acid (mCPBA). This selectively converts the vinyl-fluoride impurity into a fluoro-epoxide, a compound with different physical properties that allows for its separation from the desired gem-difluorinated product. rsc.orgontosight.ai This sequence highlights the significant synthetic hurdles that must be overcome to introduce fluorine into the cyclohexyl ring, necessitating indirect strategies to avoid problematic elimination pathways.

Fluorination Approach Reagent(s) Substrate Observed Outcome Reference(s)
DehydroxyfluorinationDAST, Deoxo-Fluor®This compound / TosylateElimination to form cyclohexene rsc.orgontosight.aireddit.com
Nucleophilic SubstitutionTBAF, KFEthyl 4-mesyloxy/triflyloxy-cyclohexanecarboxylateElimination rsc.org
DeoxofluorinationDASTEthyl 4-oxocyclohexanecarboxylateInseparable mixture of gem-difluoro product and vinyl-fluoride byproduct rsc.orgontosight.ai
Deoxofluorination + OxidationDAST, then mCPBAEthyl 4-oxocyclohexanecarboxylateSeparable mixture of gem-difluoro product and fluoro-epoxide rsc.org

Ring-Opening and Rearrangement Reactions

The saturated carbocyclic ring of this compound is generally stable and not prone to ring-opening or skeletal rearrangement reactions under standard chemical conditions. Literature primarily details reactions involving the hydroxyl and ester functional groups rather than transformations that cleave the cyclohexane backbone.

However, related unsaturated derivatives can undergo ring-opening reactions via an epoxide intermediate. For instance, ethyl cyclohexene-3-carboxylate can be subjected to epoxidation followed by an acid-catalyzed ring-opening of the resulting epoxide. This sequence serves as a method to introduce hydroxyl groups onto the cyclohexane frame.

While not a ring-opening or skeletal rearrangement, a notable transformation involving the core structure is the base-catalyzed epimerization of the substituents. The cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid (the hydrolyzed precursor to the ethyl ester) can be interconverted. Due to lower thermodynamic stability, the cis isomer can be converted to the more stable trans configuration. This isomerization is typically achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol, at elevated temperatures, which induces epimerization at the carbon atom bearing the carboxyl group. This process is a crucial step in synthetic routes where the trans isomer is the desired product.

No documented instances of the cyclohexyl ring in this compound undergoing classical rearrangement reactions, such as the Pinacol or Baeyer-Villiger rearrangements, have been found in the reviewed literature. The stability of the cyclohexane ring makes such transformations energetically unfavorable without specific activating groups or reaction conditions that are not typically applied to this molecule.

Applications in Advanced Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

The structural features of Ethyl 4-hydroxycyclohexanecarboxylate, including its stereochemistry and functional groups, make it an important starting material for the synthesis of various pharmaceutically active compounds. The cyclohexane (B81311) ring is a common scaffold in many drug molecules, and the hydroxyl and ester moieties serve as convenient handles for elaboration into more complex architectures.

This compound serves as a precursor in the synthesis of novel anti-inflammatory agents. Research has shown that derivatives of this compound, particularly those with modified ester groups, can exhibit inhibitory activity against cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key target in the development of anti-inflammatory drugs because it is primarily responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. nih.gov By chemically modifying the core structure of this compound, researchers can design molecules that fit into the active site of the COX-2 enzyme, blocking its activity. This positions the compound as a valuable starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved selectivity and efficacy.

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries are indispensable tools. dissertationtopic.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. This compound, which exists as cis and trans diastereomers, possesses inherent chirality that can be exploited. Its structure is analogous to other successful chiral auxiliaries based on a cyclohexanol (B46403) framework, such as trans-2-phenyl-1-cyclohexanol. dissertationtopic.net By separating the isomers of this compound, chemists can obtain enantiomerically pure starting materials. These can then be attached to a substrate to direct subsequent reactions, ultimately leading to the desired chiral product with high stereoselectivity. After the key stereoselective step, the auxiliary can be cleaved and potentially recycled.

Research has identified specific isomers of this compound as having direct biological activity relevant to central nervous system (CNS) disorders. Specifically, the cis-isomer has been shown to act as a serotonin (B10506) 5-HT1A receptor agonist. The 5-HT1A receptor is a crucial target in the treatment of mood disorders like anxiety and depression. google.com Agonists for this receptor can help modulate serotonergic neurotransmission, leading to therapeutic effects. The discovery of cis-Ethyl 4-hydroxycyclohexanecarboxylate's affinity for the 5-HT1A receptor highlights its potential not only as an intermediate but also as a foundational structure for the development of new therapeutics for psychiatric and neurological conditions.

Table 1: Research Findings on CNS Activity

Compound Isomer Target Receptor Potential Therapeutic Area Research Note

Mer tyrosine kinase (MerTK) is a protein that has been implicated in cancer cell survival and chemoresistance, making it an important target for oncology drug development. Structural analysis of potent MerTK inhibitors has revealed that a cyclohexyl ring, often bearing a hydroxyl group, is a key structural feature for effective binding to the kinase's active site. This feature allows for crucial hydrogen bonding interactions that enhance inhibitor potency. This compound provides this exact cyclohexanol scaffold, making it an ideal building block for the synthesis of novel Mer kinase inhibitors. Its use allows chemists to retain the essential cyclohexyl and hydroxyl moieties while systematically modifying other parts of the molecule to optimize activity and selectivity.

Perhexiline (B1211775) is a drug used in the treatment of angina, and its structure is characterized by the presence of two cyclohexane rings. The development of analogues of perhexiline aims to improve its therapeutic profile. As a readily available source of a substituted cyclohexane ring, this compound represents a potential starting material for the synthesis of such analogues. The hydroxyl and ester groups offer synthetic pathways to introduce the necessary functionalities and connect the cyclohexane core to other parts of the target molecule. While its direct application in widely published synthetic routes for perhexiline is not extensively documented, its status as a fundamental cyclohexyl building block makes it a relevant precursor for exploratory synthesis in this area.

Intermediate in Agrochemical Synthesis

The utility of this compound extends to the agrochemical industry, where it is used in the synthesis of herbicides. Specifically, it serves as a precursor to the cyclohexanedione class of herbicides.

These herbicides, often referred to as "DIMs," function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. domyown.com This enzyme is critical for fatty acid synthesis, which is essential for cell membrane production and plant growth. chemicalwarehouse.com By blocking ACCase, these herbicides effectively control grass weeds in broadleaf crops. chemicalwarehouse.com The synthesis of many cyclohexanedione herbicides, such as clethodim (B606718) and sethoxydim, starts with a substituted 1,3-cyclohexanedione (B196179) core. nih.govtrea.com this compound is a suitable precursor for creating this core structure through established organic reactions, positioning it as a key intermediate in the production of these important agricultural chemicals.

Table 2: Application in Agrochemicals

Agrochemical Class Target Enzyme Mechanism of Action Role of this compound Example Herbicides

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
trans-2-phenyl-1-cyclohexanol
Perhexiline
Clethodim

Role in Polymer Chemistry

The distinct structural features of this compound make it a valuable monomer or "building block" for creating advanced polymeric materials with tailored properties. ontosight.aiklinger-lab.de

In polymer science, a "building block" is a molecule that can be reacted with other molecules to form a polymer. klinger-lab.de this compound is a bifunctional building block; the hydroxyl (-OH) group can react, for example, with a carboxylic acid, and the ethyl ester (-COOC₂H₅) group can be converted to a carboxylic acid (or undergo transesterification) to react with a diol. This allows it to be incorporated into polymer chains, particularly polyesters. The presence of the cyclohexane ring is significant, as it imparts rigidity and specific conformational properties to the polymer backbone, distinguishing it from polymers made from purely linear aliphatic or aromatic monomers. mdpi.com

The incorporation of the 1,4-cyclohexane moiety from precursors like this compound into polyester (B1180765) chains can lead to materials with enhanced thermal stability, mechanical strength, and specific barrier properties. ontosight.aiunibo.it Polyesters based on cycloaliphatic units, such as 1,4-cyclohexanedicarboxylic acid (a related structure), exhibit physical properties that are intermediate between those of fully aromatic and linear aliphatic polyesters. mdpi.com For instance, the cyclohexane ring can improve the glass transition temperature (Tg) compared to linear aliphatic polyesters while offering better resistance to yellowing than some aromatic polyesters. mdpi.com This balance of properties makes such polymers promising candidates for applications like sustainable food packaging. mdpi.com Research has shown that the flexibility and crystallization behavior of these polyesters can be finely tuned by selecting the appropriate co-monomers, allowing for the development of polymers with a wide range of enhanced characteristics. unibo.it

Table 2: Influence of Monomer Structure on General Polyester Properties This table is interactive. Click on the headers to sort.

Monomer Type Typical Rigidity Typical Glass Transition Temp. (Tg)
Linear Aliphatic Low Low
Cycloaliphatic Medium Medium

Research Applications in Organic Synthesis and Reaction Pathway Exploration

In the field of academic and industrial research, this compound is employed as a versatile substrate to investigate new chemical transformations and map out complex reaction pathways. Its well-defined structure with two distinct functional groups provides a model system for studying reaction mechanisms and developing novel synthetic methodologies. ontosight.ai Researchers utilize this compound to explore selective reactions, such as oxidizing the hydroxyl group, reducing the ester, or substituting the hydroxyl group, under various conditions to understand the fundamental principles of organic reactivity. The exploration of such pathways is crucial for discovering more efficient routes to valuable target molecules and for the broader advancement of synthetic chemistry. nih.gov

Analytical Methodologies for Ethyl 4 Hydroxycyclohexanecarboxylate

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of Ethyl 4-hydroxycyclohexanecarboxylate. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are extensively utilized, each offering distinct advantages for specific analytical challenges.

Gas Chromatography (GC) for Purity Assessment and Isomer Ratio Determination

Gas Chromatography (GC) is a powerful analytical tool for assessing the purity of volatile compounds like this compound. birchbiotech.com By vaporizing the sample and passing it through a capillary column, GC can effectively separate the target compound from any volatile impurities. birchbiotech.com The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. birchbiotech.com

For the determination of geometric isomers (cis and trans) of this compound, GC is particularly effective. The differing physical properties of the isomers, such as their boiling points and interactions with the stationary phase of the GC column, lead to different retention times, allowing for their separation and quantification. A study on the separation of geometric isomers of a similar cyclic ester, 4-Octyl-1,1a,2,3,4,5,6,6a-Octahydro-Cyclopropa[f]Indene-1-Carboxylic Acid Ethyl Ester, demonstrated the capability of GC-MS to detect and evaluate various isomers. researchgate.net

A typical GC method for the analysis of related substances might involve a capillary column such as a DB-WAX or a low-polarity phase like 5% diphenyl/95% dimethyl polysiloxane. scirp.orgijraset.com The temperature program is optimized to achieve baseline separation of the isomers and any impurities. Flame Ionization Detection (FID) is a common detection method due to its high sensitivity to organic compounds. For more detailed structural information and confident identification of impurities, Mass Spectrometry (MS) is often coupled with GC (GC-MS). ijraset.comgcms.cz

Table 1: Illustrative GC Parameters for Isomer Analysis

ParameterValue
Column DB-WAX ETR, 30 m x 0.32 mm x 1.0 µm
Carrier Gas Nitrogen at a constant pressure of 7.5 psi
Injector Temperature 250°C
Detector Temperature 260°C (FID)
Oven Program Initial temp 45°C (hold 4 min), ramp at 60°C/min to 250°C (hold 28 min)
Injection Volume 1.0 µL

This table presents a hypothetical set of parameters based on common GC methodologies for related substances and may require optimization for this compound. scirp.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical and chemical industries for the quantitative analysis and impurity profiling of a broad range of compounds, including this compound. veeprho.comeuacademic.org HPLC is particularly advantageous for non-volatile or thermally labile compounds. birchbiotech.com

Quantitative analysis by HPLC involves separating the compound of interest from other components in a mixture and then measuring its concentration based on the peak area or height in the chromatogram. researchgate.net A validated HPLC method ensures accuracy, precision, linearity, and specificity for the intended analysis. researchgate.net For impurity profiling, HPLC can separate and detect trace amounts of related substances, degradation products, or synthetic by-products. ijprajournal.com The use of detectors like Diode Array Detectors (DAD) can provide spectral information, aiding in the identification of unknown impurities. ijprajournal.com

Since this compound possesses chiral centers, the separation of its enantiomers is crucial, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com

The determination of enantiomeric excess is a quantitative measurement of the purity of an enantiomer in a mixture. heraldopenaccess.us It is calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. hplc.eu The selection of the appropriate chiral column and mobile phase is critical for achieving successful enantiomeric separation. chromatographyonline.com

Table 2: Example of Chiral HPLC Conditions for a Cyclohexenol (B1201834) Derivative

ParameterValue
Column ChiralPak IC
Mobile Phase Hexanes/i-PrOH (90:10)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Times Minor enantiomer: 15.0 min, Major enantiomer: 44.0 min

This data is from a study on a different cyclohexenol derivative and serves as an illustrative example of the parameters used in chiral HPLC separations. amazonaws.com

Coupling HPLC with Mass Spectrometry (HPLC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the high sensitivity and specificity of MS for identification and quantification. veeprho.com Developing an HPLC method that is compatible with MS requires careful consideration of the mobile phase composition. Volatile buffers and solvents, such as formic acid, ammonium (B1175870) formate, or ammonium acetate (B1210297) in water, acetonitrile, or methanol, are preferred to ensure efficient ionization in the MS source. nih.govnih.gov

For this compound, an HPLC-MS/MS method could be developed for sensitive quantification in complex matrices. This would involve optimizing the chromatographic conditions to achieve good peak shape and separation, as well as tuning the mass spectrometer parameters for the specific precursor and product ions of the analyte. rsc.org Such methods are invaluable for pharmacokinetic studies and trace-level impurity analysis. rsc.org

Advanced Separation Techniques

Beyond conventional GC and HPLC, advanced separation techniques offer enhanced capabilities for challenging separations, such as those involving complex isomer mixtures.

Supercritical Fluid Chromatography (SFC) for Isomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation of isomers, including chiral compounds. ijprajournal.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar organic co-solvent (modifier) such as methanol. mdpi.com The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.com

SFC is particularly well-suited for the separation of stereoisomers and positional isomers of compounds like this compound. fagg.be The technique can be used with the same chiral stationary phases as HPLC, often providing different selectivity and faster analysis times. chromatographyonline.com The ability to control the density of the mobile phase through pressure and temperature adjustments adds another dimension of selectivity to the separation process. shimadzu.com

Table 3: Comparison of Chromatographic Techniques for Isomer Separation

TechniqueMobile PhaseAdvantages
GC Inert Gas (e.g., He, N₂)High resolution for volatile isomers, well-established methods.
HPLC Liquid SolventsVersatile for a wide range of polarities, established for chiral separations.
SFC Supercritical CO₂ with modifiersFast separations, high efficiency, reduced organic solvent consumption, unique selectivity.

Spectroscopic Quantification Methods

Spectroscopic methods are fundamental in analytical chemistry for the quantification of compounds. These techniques rely on the interaction of electromagnetic radiation with the analyte. For this compound, several spectroscopic methods can be employed, each leveraging different molecular properties for quantitative analysis. The choice of method often depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix.

UV-Visible (UV-Vis) Spectroscopy

Quantitative analysis using UV-Visible spectroscopy is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. thieme-connect.de This technique is most effective for compounds containing chromophores—functional groups that absorb light in the UV-Vis range.

The primary chromophore in this compound is the carbonyl group (C=O) of the ester function. Carbonyl groups typically exhibit a weak n→π* electronic transition in the far UV region (around 200-220 nm). While theoretically applicable, direct UV-Vis quantification of this compound presents challenges due to the low molar absorptivity of the carbonyl chromophore and potential interference from other substances that absorb in this region. ajpaonline.com The method's utility is generally limited to pure samples or simple mixtures where interfering substances are absent.

ParameterDescriptionRelevance to this compound
Principle Beer-Lambert Law (A = εbc)Absorbance is directly proportional to concentration.
Chromophore Ester Carbonyl (C=O)Weak n→π* transition expected in the far UV range.
Applicability LimitedLow sensitivity; potential for spectral overlap and interference. Best suited for purity assays rather than complex matrix quantification.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, can be used for quantitative analysis by measuring the absorption of IR radiation at specific frequencies corresponding to the vibrational modes of functional groups. nih.govresearchgate.net According to the Beer-Lambert law, the absorbance of a characteristic peak is proportional to the concentration of the compound. researchgate.net

This compound possesses several distinct functional groups with strong IR absorption bands suitable for quantification. The most prominent of these is the carbonyl (C=O) stretch of the ester group, which appears as a strong, sharp peak and is less susceptible to interference from hydrogen bonding compared to the hydroxyl group. scribd.com The broad O-H stretching band of the alcohol and the C-O stretching bands of the ester can also be used. researchgate.net A calibration curve is typically prepared by plotting the absorbance of a specific peak against a series of known concentrations.

Functional GroupCharacteristic Vibrational ModeTypical Wavenumber (cm⁻¹)Potential for Quantification
Hydroxyl (-OH)O-H Stretch3600 - 3200 (broad)Moderate; peak broadening due to hydrogen bonding can affect baseline accuracy.
Carbonyl (C=O)C=O Stretch1750 - 1730 (strong, sharp)High; this peak is intense and generally located in a clear spectral region, making it ideal for quantification.
Ester LinkageC-O Stretch1300 - 1000Moderate; can be used, but this region often contains overlapping signals from other functional groups ("fingerprint region").

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the concentration and purity of a substance without the need for an identical reference standard of the analyte. univ-nantes.fr The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. researchgate.net

For quantification, a known mass of the analyte is dissolved with a known mass of an internal standard (a compound with a simple spectrum that does not overlap with the analyte's signals). semanticscholar.org By comparing the integral of a specific, well-resolved proton signal from this compound with the integral of a signal from the internal standard, the precise concentration of the analyte can be calculated. Signals from the ethyl group protons (-O-CH₂-) or the proton on the carbon bearing the hydroxyl group (-CH-OH) are often suitable for this purpose. nih.gov

Proton Signal (¹H NMR)Approximate Chemical Shift (δ, ppm)MultiplicityProtonsSuitability for qNMR
-O-CH₂-CH₃1.25Triplet3Excellent; typically a well-resolved signal in a non-congested region.
Cyclohexane (B81311) Ring Protons1.40 - 2.20Multiplets8Poor; severe signal overlap makes accurate integration difficult.
-COO-CH-2.30Multiplet1Poor; potential for overlap with other ring proton signals.
-CH-OH3.60 or 4.0 (trans/cis)Multiplet1Good; often sufficiently resolved from other signals, though can be broad.
-O-CH₂-CH₃4.12Quartet2Excellent; a distinct signal group that is ideal for integration.

Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with a chromatographic separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is one of the most sensitive and selective methods for quantification. nih.gov The most common approach involves the use of a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. researchgate.net

In this method, the analyte is ionized, and a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored. This highly specific transition provides excellent selectivity and reduces background noise. For the most accurate results, a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) is used to correct for matrix effects and variations in instrument response. nih.govresearchgate.net

ParameterDescriptionExample for this compound
Ionization Mode Electrospray Ionization (ESI), Positive ModeFormation of [M+H]⁺ or [M+Na]⁺
Precursor Ion (Q1) The mass-to-charge ratio (m/z) of the intact ionized molecule.For C₉H₁₆O₃ (MW: 172.22), the [M+H]⁺ ion would be m/z 173.1.
Product Ion (Q3) A specific fragment ion generated from the precursor ion.Fragmentation could lead to loss of water (-H₂O) to yield m/z 155.1 or loss of ethanol (B145695) (-C₂H₅OH) to yield m/z 127.1.
MRM Transition The specific precursor → product ion pair monitored.173.1 → 155.1 or 173.1 → 127.1
Internal Standard A stable isotope-labeled version of the analyte.e.g., this compound-d₄

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Synthetic Routes

The synthesis of specific stereoisomers of Ethyl 4-hydroxycyclohexanecarboxylate is crucial as the spatial arrangement of its functional groups significantly influences its physical, chemical, and biological properties. vulcanchem.com Future research is increasingly directed towards the development of highly efficient and stereoselective synthetic methods to access enantiomerically pure forms of this compound and its derivatives.

A promising area of investigation is the use of organocatalysis, which employs small organic molecules to catalyze chemical reactions. nih.gov Organocatalytic domino or cascade reactions have emerged as a powerful strategy for constructing complex, multi-functionalized cyclohexane (B81311) rings with high stereocontrol from simple precursors. nih.gov For instance, one-pot procedures involving Michael additions and aldol (B89426) or Mannich reactions can create multiple contiguous stereocenters in a single synthetic sequence. nih.govgoettingen-research-online.de These methods offer a more sustainable and efficient alternative to traditional metal-based catalysis.

Researchers are also exploring chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis. Biocatalysis can offer unparalleled stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. The development of novel enzyme-catalyzed reactions for the synthesis of chiral cyclohexanols and related esters is an active area of research.

Key research goals in this area include:

Designing new chiral catalysts (both organocatalysts and metal complexes) for the asymmetric hydrogenation or hydroxylation of cyclohexene (B86901) precursors.

Optimizing cascade reactions to build the functionalized cyclohexane core in a single, efficient step. nih.gov

Employing kinetic resolution techniques, potentially using enzymes, to separate stereoisomers from a racemic mixture with high fidelity.

The table below summarizes some emerging stereoselective synthetic strategies applicable to cyclohexane derivatives.

Synthetic StrategyKey FeaturesPotential Advantages
Organocatalytic Cascade Reactions One-pot synthesis, formation of multiple stereocenters. nih.govHigh efficiency, reduced waste, operational simplicity. nih.gov
Chemoenzymatic Synthesis Use of enzymes for stereoselective transformations.High enantioselectivity, mild reaction conditions, green chemistry.
Asymmetric Hydrogenation Use of chiral catalysts to control stereochemistry during hydrogenation.Access to specific stereoisomers from achiral precursors.

Exploration of New Derivatization Pathways for Bioactive Molecules

The bifunctional nature of this compound makes it an ideal scaffold for chemical modification and the synthesis of new bioactive molecules. ontosight.aivulcanchem.com The hydroxyl and ester groups serve as convenient handles for introducing a wide variety of other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). vulcanchem.com

Current research has demonstrated its utility as a precursor in the synthesis of anti-inflammatory agents, specifically COX-2 inhibitors, and inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1), which are relevant for metabolic disorders. vulcanchem.com Future research will likely expand on this foundation to explore its potential in other therapeutic areas.

Future derivatization pathways may focus on:

Scaffold Hopping and Bioisosteric Replacement: Using the cyclohexane core as a template to mimic the structure of known pharmacophores, potentially leading to new drugs with improved properties.

Combinatorial Chemistry: Creating large libraries of derivatives by reacting the hydroxyl and ester groups with a diverse set of building blocks. These libraries can then be screened for activity against a wide range of biological targets.

Synthesis of Conformationally Constrained Analogs: The cyclohexane ring can be used to lock flexible molecules into specific conformations, which can enhance their binding affinity and selectivity for a particular biological target.

The following table outlines potential derivatization strategies and their therapeutic applications.

Derivatization StrategyTarget Functional GroupPotential Therapeutic Application
Esterification/Amidation Hydroxyl GroupAnti-inflammatory, Antiviral, Anticancer
Alkylation/Arylation Hydroxyl GroupCNS disorders, Metabolic diseases
Ester Hydrolysis and Amide Coupling Ester GroupDevelopment of novel enzyme inhibitors, probes for chemical biology

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound and its derivatives. researchgate.netflinders.edu.au Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. durham.ac.uk

The integration of flow chemistry can address several challenges associated with traditional synthesis. For example, exothermic reactions can be controlled more effectively due to the high surface-area-to-volume ratio of flow reactors, which allows for rapid heat dissipation. researchgate.net This enhanced control can lead to higher yields and purities. Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, minimizing the risks associated with their accumulation. researchgate.net

Future research in this area will likely involve:

Development of Telescoped Flow Syntheses: Designing multi-step reaction sequences where the output of one reactor flows directly into the next, eliminating the need for intermediate purification steps. flinders.edu.au

Integration of In-line Analytics: Incorporating analytical techniques (such as IR or NMR spectroscopy) directly into the flow path to monitor reaction progress in real-time and enable automated optimization.

Automated Synthesis Platforms: Combining flow reactors with robotic systems to enable the rapid and automated synthesis of libraries of this compound derivatives for high-throughput screening.

Feature of Flow ChemistryAdvantage for Synthesis
Enhanced Heat and Mass Transfer Improved reaction control, higher yields, better safety. researchgate.net
Precise Control of Reaction Parameters High reproducibility, ability to fine-tune reaction conditions.
Scalability Easier transition from laboratory-scale synthesis to industrial production. durham.ac.uk
Automation Potential High-throughput synthesis and optimization. researchgate.net

Advanced Materials Science Applications beyond Polymers

While derivatives of this compound have been explored for the development of polyesters, its rigid cyclohexane core also makes it an attractive candidate for applications in advanced materials science beyond polymers. ontosight.ai A particularly promising area is the field of liquid crystals.

Liquid crystals are phases of matter that have properties between those of conventional liquids and those of solid crystals. osti.gov The shape and polarity of molecules are key factors in determining their liquid crystalline behavior. The cyclohexane ring provides a rigid structural element that can be incorporated into calamitic (rod-shaped) liquid crystal molecules. By attaching appropriate mesogenic (liquid crystal-forming) groups to the this compound scaffold, it is possible to design new liquid crystal materials with tailored properties.

Future research directions in this domain include:

Synthesis of Novel Liquid Crystal Dimers and Oligomers: Connecting multiple this compound units to create more complex liquid crystalline structures with unique phase behaviors.

Development of Chiral Dopants: Using enantiomerically pure derivatives to induce helical structures in nematic liquid crystal phases, which is essential for certain display technologies.

Exploration in Organic Electronics: Investigating the potential of appropriately functionalized derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where molecular organization is critical.

Computational Design of New this compound Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with specific properties. nih.gov In silico methods can be used to predict the biological activity, physicochemical properties, and material characteristics of hypothetical this compound derivatives before they are synthesized in the laboratory, saving significant time and resources. biointerfaceresearch.commdpi.com

For the development of new bioactive molecules, techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the structural features of a series of derivatives with their biological activity. nih.gov Molecular docking simulations can predict how these molecules will bind to a specific protein target, providing insights into their mechanism of action and guiding the design of more potent and selective inhibitors. biointerfaceresearch.com

In materials science, computational methods can be used to:

Predict the liquid crystalline properties of new derivatives by simulating their behavior at the molecular level.

Model the electronic properties of derivatives to assess their suitability for applications in organic electronics.

Simulate the interactions between derivatives and other molecules to design new functional materials with specific recognition or self-assembly properties.

The synergy between computational design and experimental synthesis will be crucial for accelerating the discovery of new applications for this compound and its derivatives.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxycyclohexanecarboxylate
Reactant of Route 2
Ethyl 4-hydroxycyclohexanecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.